molecular formula C9H17NO2 B13063238 (6-Methyl-piperidin-2-YL)-acetic acid methyl ester

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester

Cat. No.: B13063238
M. Wt: 171.24 g/mol
InChI Key: ALWGFJCAACSPRJ-UHFFFAOYSA-N
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Description

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-piperidin-2-YL)-acetic acid methyl ester typically involves the reaction of 6-methylpiperidine with acetic acid and methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-piperidin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidin-4-yl)acetamides: Known for their anti-inflammatory effects.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: Exhibiting anti-fibrotic activities.

Uniqueness

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester is unique due to its specific structural features and potential applications. Its methyl ester group and piperidine ring confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(6-methylpiperidin-2-yl)acetate

InChI

InChI=1S/C9H17NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h7-8,10H,3-6H2,1-2H3

InChI Key

ALWGFJCAACSPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)OC

Origin of Product

United States

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